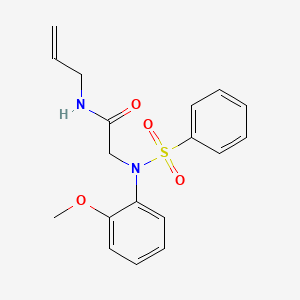![molecular formula C11H13NO3 B4838842 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol CAS No. 5354-67-6](/img/structure/B4838842.png)
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol
Vue d'ensemble
Description
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol, also known as DOPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DOPE is a synthetic compound that is widely used in various fields, including biochemistry, pharmacology, and material science.
Mécanisme D'action
The mechanism of action of 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol is not fully understood. However, it is believed that this compound interacts with the cell membrane, causing changes in its fluidity and permeability. This interaction helps in the efficient delivery of drugs and other molecules across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in vivo. It has been found to have no significant effect on the liver and kidney functions. However, this compound can cause irritation and inflammation at the injection site. This compound has also been shown to have an immunostimulatory effect, which can enhance the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol has several advantages in lab experiments. It is easy to synthesize and has a high purity. It is also stable and can be stored for a long time. This compound is compatible with a wide range of biomolecules, making it suitable for various applications. However, this compound has some limitations. It can cause aggregation of proteins and enzymes, which can affect their activity. This compound can also interact with other components in the formulation, leading to instability and reduced efficacy.
Orientations Futures
The potential applications of 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol are vast and varied. Future research could focus on the development of novel drug delivery systems using this compound. This compound could also be used in the development of vaccines for infectious diseases. Furthermore, this compound could be used in the development of gene therapy for genetic disorders. Research could also focus on the optimization of this compound formulations to improve their stability and efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is used as a surfactant in the preparation of nanoparticles and liposomes, stabilizer for proteins and enzymes, and in the development of drug delivery systems, gene therapy, and vaccine formulations. This compound has minimal toxicity and is well-tolerated in vivo. However, it has some limitations, including its potential to cause protein and enzyme aggregation. Future research could focus on the development of novel drug delivery systems, vaccines, and gene therapy using this compound.
Applications De Recherche Scientifique
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol has various applications in scientific research. It is used as a surfactant in the preparation of nanoparticles and liposomes. This compound is also used as a stabilizer for proteins and enzymes, which helps in maintaining their activity and stability. Furthermore, this compound is used in the development of drug delivery systems, gene therapy, and vaccine formulations.
Propriétés
IUPAC Name |
2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-6-8-14-10-3-1-9(2-4-10)11-12-5-7-15-11/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDAXIZYJRXVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366095 | |
| Record name | 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-67-6 | |
| Record name | 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838766.png)
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B4838769.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(2-furylmethyl)propanamide](/img/structure/B4838775.png)
![ethyl N-[3-(4-methoxyphenyl)acryloyl]glycinate](/img/structure/B4838800.png)

![5-(2-bromobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4838804.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4838811.png)

![methyl 3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4838846.png)


![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4838867.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4838869.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4838874.png)
